REACTION_CXSMILES
|
C(/C(/[CH:11]=[CH:12]/[C:13](/[C:21]#[N:22])=[C:14](\O)/[C:15]([O:17][CH2:18][CH3:19])=[O:16])=C(/O)\C(OCC)=O)#N.[CH2:23]([NH2:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>CN(C)C=O.C(OCC)(=O)C>[CH2:23]([N:30]1[CH:11]=[CH:12][C:13]([C:21]#[N:22])=[C:14]1[C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(#N)/C(=C(\C(=O)OCC)/O)/C=C/C(=C(/C(=O)OCC)\O)/C#N
|
Name
|
|
Quantity
|
15.44 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The dark mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel (0-70% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(=C(C=C1)C#N)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 34.1 mmol | |
AMOUNT: MASS | 8.7 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |